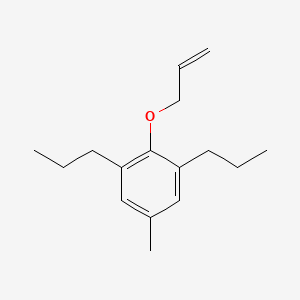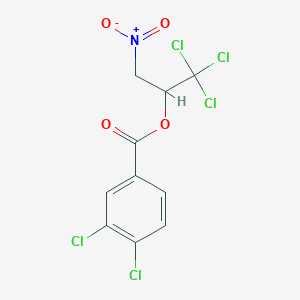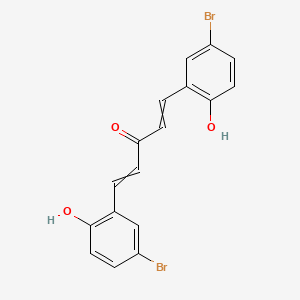![molecular formula C24H26O3 B14737021 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol CAS No. 6625-64-5](/img/structure/B14737021.png)
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is an organic compound with a complex structure It is characterized by multiple hydroxyl groups and dimethyl substitutions on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivatives undergo alkylation using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Hydroxylation: The alkylated product is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating oxidative stress-related diseases.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A simpler phenolic compound with similar antioxidant properties.
2,4,6-Trimethylphenol: Another phenolic compound with additional methyl groups, offering different reactivity and stability.
2-Hydroxy-3,5-dimethylbenzyl alcohol: A related compound with a hydroxyl group and dimethyl substitutions, used in similar applications.
Uniqueness
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity enhances its versatility in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
6625-64-5 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-8-16(3)22(25)20(10-14)12-18-6-5-7-19(24(18)27)13-21-11-15(2)9-17(4)23(21)26/h5-11,25-27H,12-13H2,1-4H3 |
InChI Key |
ZBVMHRPGUVTUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC(=CC(=C3O)C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



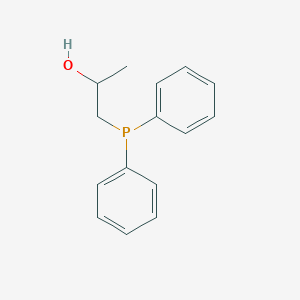
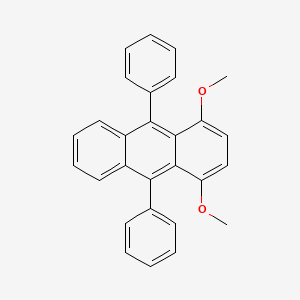
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

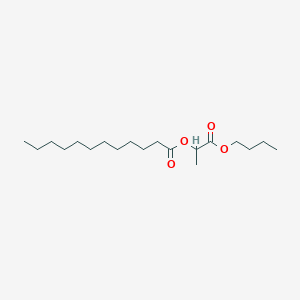
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

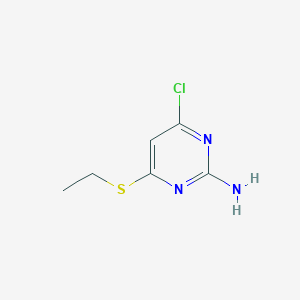
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
